MENTHYL LACTATE

Description

Historical Context and Discovery of Menthyl Lactate (B86563)

For many years, menthyl lactate was regarded as an artificial cooling agent, synthesized through the esterification of menthol (B31143) and lactic acid. perfumerflavorist.com The synthesis process involves a chemical reaction between these two components, often in the presence of a solvent like toluene (B28343) and a catalyst such as sulfuric acid. guidechem.comgoogle.com Initial synthesis methods faced challenges with by-products, primarily higher lactoyl esters of this compound, which limited the yield. guidechem.comgoogle.com Consequently, much of the early research focused on optimizing production, developing multi-step processes involving controlled hydrolysis to convert these by-products back into this compound and achieve yields as high as 92-94.5%. guidechem.comgoogle.comgoogle.com

A significant turning point in the perception of this compound occurred in 2006 when it was identified as a natural constituent of dementholized cornmint oil (from Mentha arvensis) in India. perfumerflavorist.comresearchgate.net This discovery was crucial, as it allowed manufacturers to classify the compound as natural or nature-identical, depending on the specific preparation method used. perfumerflavorist.com Research suggested that lactic acid-producing microorganisms on the mint herb could form lactic acid during storage, which then reacts with the naturally present l-menthol (B7771125) during the distillation process to form l-menthyl-l-lactate. researchgate.net

This compound in the Landscape of Cooling Agents

The world of cooling agents has long been dominated by menthol, first isolated around 1770. researchgate.net However, the search for alternatives with improved properties led to the development of a wide array of synthetic cooling agents, notably beginning in the 1970s with the work of Wilkinson Sword on compounds like WS-3 and WS-23. nih.govperfumerflavorist.com this compound carved out a distinct niche within this landscape.

Compared to menthol, this compound is characterized as a milder and gentler cooling agent. atamanchemicals.comdeascal.com It provides a pleasant, long-lasting cooling sensation with a significantly lower potential for the harshness and irritation that can be associated with pure menthol. google.comalfa-chemistry.com Another key differentiator is its odor profile; while menthol has a strong, characteristic minty aroma, this compound possesses only a very faint, slightly minty or chamomile-like scent. atamanchemicals.comalfa-chemistry.com This makes it highly versatile in formulations where a strong mint fragrance is not desired. alfa-chemistry.com While it provides a less intense initial cooling burst than menthol, its effect is more prolonged. google.comspecialchem.com

| Feature | This compound | Menthol | Other Synthetic Coolants (e.g., WS-3) |

| Cooling Intensity | Mild to moderate, slow onset google.com | Strong, rapid onset google.com | Often very strong, varying onsets perfumerflavorist.com |

| Cooling Duration | Long-lasting specialchem.com | Shorter duration google.com | Often long-lasting perfumerflavorist.com |

| Odor | Very faint, slightly minty/herbal atamanchemicals.comalfa-chemistry.com | Strong, characteristic minty deascal.com | Typically odorless perfumerflavorist.com |

| Irritation Potential | Low google.com | Can cause irritation, especially at high concentrations deascal.com | Generally low irritation nih.gov |

| Natural Occurrence | Yes, in Mentha arvensis perfumerflavorist.com | Yes, in mint plants researchgate.net | No, purely synthetic perfumerflavorist.com |

Evolution of Research Perspectives on this compound

Research perspectives on this compound have broadened considerably over time. Initially, the primary focus was on chemical synthesis and optimization. The direct esterification of lactic acid and menthol was known to produce significant quantities of by-products like menthyl lactoyl lactate, leading to yields of only 60-80%. guidechem.comgoogle.com This prompted extensive research into improved manufacturing processes, such as the two-step method involving controlled hydrolysis to boost the final product yield. guidechem.comgoogle.com

As the compound became more commercially available, research shifted to its application in various consumer products, including cosmetics, oral care items, and foods, valued for its long-lasting freshness. perfumerflavorist.comspecialchem.com More recently, scientific inquiry has delved into the fundamental biological mechanisms of this compound. Studies have confirmed that its cooling effect is mediated through the activation of the transient receptor potential melastatin 8 (TRPM8) ion channel, the same receptor responsible for sensing cold and the cooling effect of menthol. smolecule.comgenecards.org This has positioned this compound as a valuable tool for studying thermoreception. Furthermore, researchers are now exploring its other potential biological activities, such as anti-inflammatory and antimicrobial effects. smolecule.com

Significance of this compound in Contemporary Chemical and Biological Research

In modern scientific research, this compound holds significance in both chemical and biological domains.

Chemical Research: From a chemical standpoint, this compound continues to be a subject of interest in process chemistry, with ongoing efforts to refine synthesis pathways for greater efficiency and sustainability. guidechem.comgoogle.com Beyond its own synthesis, its structural similarity to other lactate esters, such as methyl lactate, suggests its potential as a chiral building block in more complex organic syntheses. atamanchemicals.comtandfonline.com Research into lactate esters includes their transformation into other valuable chemicals like acrylic acid, highlighting a potential future research avenue for this compound derivatives. tandfonline.com

Biological Research: In the biological sciences, this compound is primarily studied for its role as a TRPM8 agonist. genecards.org The TRPM8 channel is a key component of the sensory nervous system, involved in detecting cold temperatures and in pain pathways. researchgate.net By activating this channel, this compound serves as a chemical probe to investigate the physiology of thermoregulation, pain perception, and energy homeostasis. researchgate.netnih.gov Studies use this compound alongside other agonists like menthol and icilin (B1674354) to understand the nuanced pharmacology of the TRPM8 receptor and how different chemical structures influence its function. researchgate.netacs.org Its reported anti-inflammatory and antimicrobial properties are also areas of active investigation, suggesting a broader potential for its application in topical formulations beyond its sensory effects. smolecule.com

Compound Data

Table of Physical and Chemical Properties of this compound

| Property | Value |

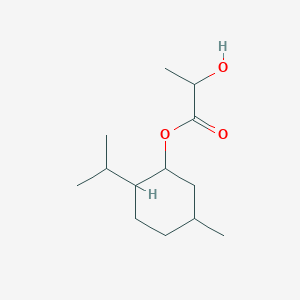

| Chemical Name | [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-hydroxypropanoate vulcanchem.com |

| Molecular Formula | C₁₃H₂₄O₃ vulcanchem.com |

| Molecular Weight | 228.33 g/mol vulcanchem.com |

| Physical Form | White to off-white crystalline solid vulcanchem.com |

| Melting Point | ~40-45 °C google.comvulcanchem.com |

| Boiling Point | ~310.14 °C (estimate) vulcanchem.com |

| Odor | Mild, cooling, minty, with notes of chamomile or tobacco alfa-chemistry.comvulcanchem.com |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695) alfa-chemistry.comvulcanchem.com |

| LogP | 3.20 vulcanchem.com |

| CAS Number | 59259-38-0 vulcanchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-12,14H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNOLBSYLSYIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864740 | |

| Record name | Propanoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17162-29-7, 59259-38-0 | |

| Record name | Menthyl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17162-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017162297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-[1α(R*),2β,5α]]-5-methyl-2-(1-methylethyl)cyclohexyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-methyl-2-(1-methylethyl)cyclohexyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Derivatization of Menthyl Lactate

Advanced Synthetic Methodologies for Menthyl Lactate (B86563) Production

The industrial production of Menthyl Lactate has evolved from traditional esterification methods to more advanced, high-yield processes. These modern methodologies are designed to maximize the conversion of raw materials into the desired product while minimizing the formation of unwanted by-products. The primary routes involve the direct reaction of menthol (B31143) and lactic acid, followed by innovative purification and conversion steps.

Direct Esterification of Menthol and Lactic Acid

Direct esterification is the foundational method for synthesizing this compound, involving the reaction of menthol with lactic acid. smolecule.com This process, however, is not without its complexities, as the direct reaction often leads to a mixture of products rather than pure this compound. google.com The efficiency and selectivity of this reaction are heavily dependent on the catalytic system employed and the precise control of reaction conditions.

A variety of catalysts are utilized to facilitate the direct esterification of menthol and lactic acid. These catalysts are typically acidic and can be either homogeneous or heterogeneous.

Commonly used homogeneous acid catalysts include inorganic acids like sulfuric acid and phosphoric acid, as well as organic acids such as p-toluenesulfonic acid and methanesulfonic acid. google.comscientific.net While effective in promoting the reaction, these catalysts can present challenges in separation and may contribute to side reactions.

Heterogeneous catalysts offer advantages in terms of easier separation and potential for reuse. Examples include acidic ion-exchange resins and acid clays. google.comscientific.net Research has also demonstrated the efficacy of silicotungstic acid supported on bentonite (B74815) as a reusable heterogeneous catalyst for this esterification, proving to be highly active. scientific.net Another approach involves the "hydrogen chloride method," where hydrogen chloride gas is bubbled through a solution of the reactants. google.com

Optimizing reaction conditions is crucial for maximizing the yield of this compound. Key parameters that are manipulated include temperature, the molar ratio of reactants, and reaction time. For instance, a study utilizing a silicotungstic acid catalyst on a bentonite support identified the optimal conditions for achieving a high yield. The highest conversion rates were observed at elevated temperatures, with one study noting an increase from 69.23% to 83.33% when the temperature was raised from 110°C to 130°C. scientific.net

The table below summarizes the optimized conditions from a study using a specific heterogeneous catalytic system. scientific.net

| Parameter | Optimal Condition |

| Catalyst | 50 wt.% Silicotungstic acid on bentonite |

| Catalyst Amount | 1.25 g |

| Molar Ratio (Menthol:Lactic Acid) | 1:1.1 |

| Reaction Temperature | 130 °C |

| Reaction Time | 3 hours |

| Resulting Yield | 83.97% |

Traditional direct esterification methods, without these optimized conditions and subsequent processing, have reported yields as low as 39%. google.comvulcanchem.com By carefully controlling the reaction environment, a significantly higher conversion to the desired ester can be achieved.

A significant challenge in the direct esterification of menthol and lactic acid is the formation of by-products. The primary by-products are higher lactoyl esters of this compound, which arise from the self-esterification of lactic acid followed by esterification with menthol. google.com These include Menthyl lactoyl lactate (MLL) and Menthyl lactoyl lactoyl lactate (MLLL). google.com These higher esters can account for a substantial portion, sometimes 25% or more, of the resulting mixture from direct esterification. google.com

The following table shows a typical composition of the crude product mixture after direct esterification, highlighting the significant presence of higher lactoyl esters. google.com

| Component | Percentage in Mixture |

| This compound (ML) | 57.6% |

| Menthyl lactoyl lactate (MLL) | 32.2% |

| Menthyl lactoyl lactoyl lactate (MLLL) | 1.9% |

| Unreacted Menthol | 6.4% |

| Lactide | 0.4% |

Reaction Conditions and Yield Optimization

Controlled Hydrolysis of Higher Lactoyl Esters of this compound

The success of this approach hinges on the precise control of the hydrolysis conditions. The challenge lies in finding a balance where the higher esters are cleaved while the primary ester, this compound, remains largely intact. google.com

Key conditions for this selective conversion include:

pH Control: The hydrolysis is performed in the presence of an aqueous base, such as sodium hydroxide (B78521). google.com The reaction is carefully controlled to maintain a pH below 14. google.comgoogle.com

Temperature: The process is typically carried out at a controlled temperature, for example, within the range of 5°C to 70°C. google.comgoogle.com

Reagent Addition: In a documented procedure, aqueous sodium hydroxide was added dropwise to a diluted mixture of the esterified product, allowing for careful control of the reaction. google.com

This controlled hydrolysis step can convert the lactoyl ester by-products almost completely into this compound, pushing the final yield based on the initial menthol input to over 90%. vulcanchem.comguidechem.com This two-step process—direct esterification followed by controlled hydrolysis—represents a significant advancement in the efficient synthesis of this compound. vulcanchem.com

Maximizing this compound Yield through Hydrolysis

A significant advancement in the synthesis of this compound involves a two-step process that combines esterification with a subsequent controlled hydrolysis. vulcanchem.comgoogle.com In this method, the initial reaction between menthol and lactic acid produces a mixture containing this compound along with higher lactoyl esters like menthyl lactoyl lactate (MLL) and menthyl lactoyl lactoyl lactate (MLLL). google.comgoogle.com

To maximize the yield of the desired this compound, this mixture undergoes a controlled hydrolysis step. google.com This is typically performed using an aqueous base under carefully regulated conditions, such as a pH below 14 and a temperature range of approximately 5°C to 70°C. google.com These specific conditions are effective in converting the higher lactoyl esters back into this compound while minimizing the unwanted hydrolysis of this compound back to menthol and lactic acid. google.comgoogle.com This controlled approach can dramatically increase the yield of this compound from around 39% in traditional direct esterification to as high as 91%. vulcanchem.com

One patented method details a process where after the initial esterification, the product mixture is treated with an aqueous base. google.com This process has been shown to achieve a this compound content of up to 94.5%, with a yield based on the initial amount of menthol reaching 92.4%. guidechem.comgoogle.com The precise control of pH and the amount of base added are critical for the successful conversion of by-products into the target compound. guidechem.com

Comparison of this compound Synthesis Yields

| Synthesis Process | Reported Yield | Reference |

|---|---|---|

| Traditional Direct Esterification | ~39% - 80% | vulcanchem.comguidechem.com |

| Esterification with Controlled Hydrolysis | Up to 92.4% | google.com |

| Purified Yield (based on reacted menthol) with Controlled Hydrolysis | Up to 98% | google.com |

Asymmetric Synthesis Approaches to Specific this compound Stereoisomers

This compound possesses four chiral centers, which results in sixteen possible stereoisomers. vulcanchem.com The specific stereochemistry of the molecule significantly influences its physiological cooling effect. vulcanchem.com The isomer derived from l-menthol (B7771125) and L-(+)-lactic acid is particularly favored for its pronounced cooling properties. vulcanchem.comgoogle.com Therefore, asymmetric synthesis methods are crucial for producing the desired stereoisomers with high purity.

Chiral auxiliaries are instrumental in guiding the stereochemical outcome of a reaction. In the context of lactic acid derivatives, various chiral alcohols have been explored for the separation of enantiomers. For instance, (S)-(-)-2-methyl-1-butanol and (R)-(-)-myrtenol have shown promise in the kinetic discrimination during the esterification of lactic acid, allowing for the separation of its enantiomers. sciepub.com While menthol itself has been used as a chiral auxiliary in other reactions, such as the synthesis of chiral sulfinyl compounds, its application for separating lactic acid enantiomers has been found to be less suitable. sciepub.comacs.org

Methyl (S)-lactate can also serve as a chiral auxiliary in asymmetric synthesis. The general principle involves attaching the chiral auxiliary to a prochiral substrate to create a diastereomeric intermediate. Subsequent reactions proceed with facial selectivity dictated by the auxiliary, which is then removed to yield the enantiomerically enriched product.

Achieving high stereochemical control and purity is paramount in the production of this compound for commercial applications. The choice of starting materials is a primary determinant of the final product's stereochemistry. google.com For example, using L-(+)-lactic acid is preferred for obtaining the most effective cooling isomer of this compound. google.comgoogle.com

Methods for stereochemical analysis, such as the O-trifluoracetyl-(–)-menthylation method followed by GC/MS analysis, are employed to determine the enantiomeric excess of the produced lactic acid derivatives. mdpi.com The production of optically pure L-lactic acid, often through fermentation, is a key step in ensuring the desired stereochemistry of the final this compound product. mdpi.com The ability to control the blending of D- and L-enantiomers is also important as it affects the physical properties and degradation rate of resulting polymers like polylactic acid (PLA). mdpi.com

Chiral Auxiliary Applications in this compound Synthesis

Supercritical Carbon Dioxide-Mediated Esterification for this compound

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), have emerged as a green and efficient medium for chemical synthesis. encyclopedia.pub Supercritical CO₂ is non-toxic, non-flammable, and its properties can be tuned by adjusting temperature and pressure. encyclopedia.pubnih.gov These characteristics make it an attractive alternative to conventional organic solvents. mdpi.com

The esterification of lactic acid to produce lactate esters has been successfully carried out in supercritical CO₂. researchgate.net Research on the synthesis of methyl lactate in scCO₂ has shown that factors such as temperature, pressure, and molar ratio of reactants significantly influence the conversion rate. researchgate.netresearchgate.net For instance, optimized conditions for methyl lactate synthesis were found to be a 1:8 molar ratio of reactants at 110°C for 6 hours. researchgate.net

The use of scCO₂ can also facilitate the recovery of products. For example, in the synthesis of methyl lactate from calcium lactate and methanol (B129727) in scCO₂, calcium carbonate is formed as a by-product, which can be easily recovered, contributing to a more sustainable process. ijirset.com The phase behavior of lactate esters in supercritical CO₂ is a critical factor for designing and operating extraction and reaction processes. researchgate.net

The use of supercritical CO₂ in chemical synthesis aligns with the principles of green chemistry. diva-portal.org It significantly reduces or eliminates the need for volatile organic compounds (VOCs), thereby minimizing air pollution. encyclopedia.pub The process can often be run at lower temperatures compared to traditional methods, which is particularly beneficial for thermally sensitive compounds. mdpi.com

Supercritical fluid technology offers an environmentally friendly and economical operation, yielding high-value, solvent-free final products. mdpi.com The low critical temperature of CO₂ (31.1 °C) allows for extractions and reactions to occur without degrading heat-sensitive materials. encyclopedia.pub Furthermore, the ability to fractionate extracted compounds by stepwise depressurization adds to the efficiency of the process. The use of scCO₂ can lead to higher extraction yields in shorter times compared to conventional solvent extraction methods.

Process Optimization under Supercritical Conditions

This compound Derivative Synthesis and Characterization

The unique structure of this compound, featuring a chiral menthol backbone and a chiral lactic acid moiety, makes it a valuable target for chemical derivatization. These modifications aim to fine-tune its properties or utilize it as a building block for more complex molecules. Research in this area focuses on creating novel esters, using it as a precursor for other compounds, and exploiting its inherent chirality for recognition applications.

The direct esterification of menthol with lactic acid is a common method for producing this compound. However, this reaction can also lead to the formation of higher lactoyl esters, particularly when the molar ratio of lactic acid to menthol is increased. google.com These derivatives, such as menthyl lactoyl lactate (MLL) and menthyl lactoyl lactoyl lactate (MLLL), are formed when additional lactic acid molecules sequentially add to the hydroxyl group of the lactate moiety. google.comgoogle.com

The synthesis process typically involves heating menthol and lactic acid, often in the presence of a solvent like heptane (B126788) or toluene (B28343) to facilitate the removal of water formed during the esterification. google.comgoogle.com The reaction mixture, therefore, becomes a composite of unreacted menthol, this compound, and these higher lactoyl esters. google.com For instance, a gas chromatography analysis of a reaction mixture revealed a composition that included significant percentages of both MLL and MLLL alongside the primary this compound product. google.com While initially viewed as byproducts of this compound synthesis, processes have been developed to intentionally produce these higher esters, which are valuable as physiological cooling agents themselves. google.comgoogle.comgoogle.com

| Component | Example Composition (%) | Role/Significance |

| l-Menthol | 5.4 - 6.4 | Starting Material |

| This compound (ML) | 57.6 - 67.7 | Primary Product / Precursor |

| Menthyl Lactoyl Lactate (MLL) | 24.6 - 32.2 | Higher Lactoyl Ester Derivative |

| Menthyl Lactoyl Lactoyl Lactate (MLLL) | 0.4 - 1.9 | Higher Lactoyl Ester Derivative |

| rac-Lactide | 0.4 - 0.6 | Byproduct (Cyclic dimer of lactic acid) |

Data sourced from patent literature describing typical reaction outcomes. google.comgoogle.com

Controlled hydrolysis of the esterification mixture using an aqueous base can be employed to convert these higher lactoyl esters back into this compound, a method used to maximize the yield of the target compound. google.comspecialchem.com

This compound and its simpler analogues, like methyl and ethyl lactate, serve as versatile precursors for synthesizing other functional molecules. Their bio-based origin makes them attractive starting materials in green chemistry applications. chemrxiv.org

A notable example is the functionalization of lactate esters to create printable monomers for 3D printing applications. In one approach, lactate esters (such as methyl lactate, ethyl lactate, and butyl lactate) are converted into photopolymerizable monomers. chemrxiv.org This is achieved through a solvent-free reaction with methacrylic anhydride, using a reusable heterogeneous catalyst like Amberlyst 15. This method efficiently incorporates a methacrylate (B99206) group onto the lactate molecule, transforming it into a monomer suitable for ink formulations in sustainable 3D printing. chemrxiv.org

| Precursor Lactate Ester | Resulting Monomer | Abbreviation |

| Methyl Lactate | Methyl Lactate Methacrylate | MeLMA |

| Ethyl Lactate | Ethyl Lactate Methacrylate | ELMA |

| Butyl Lactate | Butyl Lactate Methacrylate | BuLMA |

Table based on the synthesis of novel bio-based monomers from lactate esters. chemrxiv.org

Furthermore, methyl lactate is considered a potential precursor for the production of polylactic acid (PLA), a widely used biodegradable polymer. google.com It also serves as a starting material in the synthesis of various compounds, including furanone derivatives, which have applications in the fragrance and flavor industries. jxzd-chem.com The conversion of methyl lactate to other valuable chemicals, such as acrylic acid and methyl acrylate, can be achieved through catalytic dehydration processes.

The stereochemistry of this compound, which contains multiple chiral centers, is crucial for its application in chiral recognition. vulcanchem.com Chiral recognition is the ability of a chiral molecule (the host) to interact differently with the two enantiomers of another chiral molecule (the guest).

One direct application involves the derivatization of lactic acid enantiomers with a chiral alcohol like l-menthol. This reaction creates diastereomers (e.g., l-menthyl-d-lactate and l-menthyl-l-lactate) which have different physical properties and can be separated and quantified using standard chromatographic techniques like gas chromatography-mass spectrometry (GC-MS). mdpi.comresearchgate.net

The principles of chiral recognition have been extensively studied using simpler lactate esters, such as methyl lactate, which serve as models for the behavior of this compound. Research has shown that weak intermolecular forces play a critical role. For example, in jet-cooled complexes of methyl lactate with chiral molecules like (1R,2S)-(+)-cis-1-amino-2-indanol, chiral discrimination arises from the formation of weak C-H···π interactions that are only possible for one enantiomer, leading to the selective formation of a specific diastereomeric complex. nih.govsigmaaldrich.com Similarly, studies on complexes between R-(+)-2-naphthyl-ethanol and methyl lactate revealed that while a strong hydrogen bond ensures the cohesion of the complex, a weaker, secondary hydrogen bond plays a discriminative role, favoring the formation of the heterochiral complex. nih.gov

This property is also exploited in the development of chiral sensors. Quartz crystal microbalance (QCM) sensors with surfaces derivatized with chiral selectors can distinguish between the enantiomers of methyl lactate in the vapor phase. caltech.edu Other research has focused on synthesizing new chiral solvating agents (CSAs) from ethyl (S)-lactate. These derivatives can be added to a solution of a racemic mixture, forming transient diastereomeric complexes that can be distinguished using NMR spectroscopy, allowing for the determination of enantiomeric purity. rsc.orgrsc.org

| Application / Method | Chiral Derivative / Complex | Principle of Recognition |

| Enantiomer Analysis | Diastereomers of this compound | L-menthol is used to derivatize D- and L-lactic acid, creating separable diastereomers for GC-MS analysis. researchgate.net |

| Spectroscopic Studies | Methyl Lactate + Chiral Chromophores | Formation of diastereomeric complexes stabilized by primary and secondary hydrogen bonds, allowing spectroscopic differentiation. nih.gov |

| Chiral Sensors | Methyl Lactate + Derivatized QCM | A surface functionalized with a chiral selector shows a different binding response to R- and S-methyl lactate. caltech.edu |

| NMR Spectroscopy | Derivatives of Ethyl (S)-Lactate (CSAs) | The chiral solvating agent forms transient diastereomeric complexes with enantiomers, causing distinct shifts in their NMR spectra. rsc.orgrsc.org |

Molecular Mechanisms and Biological Interactions of Menthyl Lactate

Receptor-Level Interactions of Menthyl Lactate (B86563)

The cooling sensation imparted by menthyl lactate is not a result of actual temperature reduction but rather a neurosensory phenomenon. google.com This effect is mediated through direct interaction with specific protein ion channels located on the plasma membranes of sensory neurons. google.commultichem.it

Transient Receptor Potential (TRP) Channel Activation

The primary targets for this compound are a family of proteins known as Transient Receptor Potential (TRP) channels. multichem.it These channels act as cellular sensors for a variety of stimuli, including temperature. multichem.itulprospector.com When activated, these channels allow an influx of cations, such as calcium, into the neuron, which generates an electrical signal that is transmitted to the brain and perceived as a specific sensation. ulprospector.comresearchgate.net

Research has identified the Transient Receptor Potential Melastatin 8 (TRPM8) channel as the principal receptor for menthol (B31143) and its derivatives, including this compound. multichem.itsxytbio.comgoogle.com The TRPM8 receptor is a non-selective cation channel that is activated by cold temperatures (below approximately 28°C) and by cooling compounds. google.comresearchgate.net The activation of TRPM8 by this compound triggers a cascade of events that ultimately leads to the sensation of cold. researchgate.netturkchem.net This interaction is what allows this compound to produce a cooling effect without any actual change in physical temperature. researchgate.net

While both menthol and this compound activate the TRPM8 receptor, their sensory profiles differ. Menthol is known for its rapid and intense cooling effect. sxytbio.com In contrast, this compound provides a more gradual, subtle, and prolonged cooling sensation. sxytbio.com This difference is attributed to the molecular structure of this compound, where the esterification of menthol with lactic acid alters its interaction with the TRPM8 channel. sxytbio.com This modification results in a more controlled and less abrupt activation of the sensory neurons. sxytbio.com

A comparative overview of the cooling effects of menthol and this compound is presented below:

| Feature | Menthol | This compound |

| Cooling Sensation | Intense and immediate. sxytbio.com | Gentle and prolonged. chemicalbook.comsxytbio.com |

| Odor | Strong minty odor. ulprospector.com | Weak odor, sometimes described as reminiscent of tobacco and chamomile. chemicalbook.comcirclestar-chem.com |

| Taste | Bitter. ulprospector.com | Almost tasteless. chemicalbook.comcirclestar-chem.com |

| Receptor Interaction | Triggers a sharp, almost instantaneous effect on TRPM8. sxytbio.com | Interacts with TRPM8 in a more controlled and gradual manner. sxytbio.com |

The esterification of menthol to form this compound is a key molecular modification that influences its interaction with sensory receptors. sxytbio.com The addition of the lactate group alters the molecule's polarity and size, which in turn affects how it binds to and activates the TRPM8 channel. This structural change is responsible for the compound's characteristic milder and more sustained cooling profile compared to the sharp, intense sensation produced by pure menthol. sxytbio.com

Recent research has also begun to explore the role of lactylation, a post-translational modification where a lactyl group is added to a protein, in various biological processes. mdpi.comfrontiersin.orgthno.org While direct research into the lactylation of TRP channels by this compound is not yet available, this area of study could provide further insights into the nuanced interactions between lactate-containing molecules and cellular receptors.

Comparative Analysis with Menthol on TRPM8 Activation

Neurosensory Research on this compound Perception

Neurosensory research focuses on understanding how the brain perceives and interprets signals from sensory receptors. In the context of this compound, this involves studying the subjective experience of its cooling effect. Studies have shown that the sensation produced by this compound is often described as more "natural" and less "shocking" to the sensory system compared to menthol. sxytbio.com This is likely due to the more gradual and sustained activation of the TRPM8 receptors. sxytbio.com The perception of cooling is a complex process involving not just the initial activation of receptors but also the subsequent processing of these signals by the central nervous system. scholaris.ca This can influence feelings of comfort and well-being, making this compound a valuable ingredient in products designed to provide a refreshing and soothing sensation. turkchem.net

Cellular and Sub-cellular Effects of this compound

This compound, the ester formed from menthol and lactic acid, interacts with cellular systems primarily through mechanisms inherited from its parent molecules. Its most well-documented effects revolve around its interaction with specific ion channels, leading to subsequent changes in cellular excitability and intracellular ion concentrations.

The principal molecular target of this compound is the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. frontiersin.orgnih.gov TRPM8 is a non-selective cation channel, which, upon activation, allows the influx of ions such as Na⁺ and Ca²⁺, leading to depolarization of the cell membrane. frontiersin.org This change in membrane potential modulates cellular excitability. This compound is recognized as a chemical agonist of the TRPM8 channel, similar to other cooling compounds like menthol and icilin (B1674354). nih.govplos.orgnih.gov The activation of TRPM8 by these agonists is achieved by shifting the channel's voltage-dependent activation curve toward more physiological membrane potentials, thereby increasing its open probability. frontiersin.org This interaction makes this compound a modulator of cellular activity in tissues where TRPM8 is expressed, such as in sensory neurons and skin cells. frontiersin.orgplos.org

Table 1: Examples of Chemical Agonists Targeting the TRPM8 Ion Channel This table provides examples of compounds known to activate the TRPM8 channel.

| Compound | Type | Reference |

| Menthol | Natural, from Peppermint | frontiersin.orgnih.gov |

| This compound | Synthetic/Natural Derivative | nih.govplos.org |

| Icilin | Synthetic | frontiersin.orgnih.gov |

| WS-12 | Synthetic | nih.gov |

| Eucalyptol | Natural, from Eucalyptus | pnas.org |

A direct consequence of this compound's activation of the TRPM8 channel is its influence on cytosolic calcium (Ca²⁺) levels. The TRPM8 channel is permeable to Ca²⁺ ions. frontiersin.org Activation by an agonist like menthol, and by extension this compound, induces an influx of extracellular Ca²⁺ into the cytoplasm. nih.govplos.orgresearchgate.net This influx leads to a transient increase in the intracellular Ca²⁺ concentration ([Ca²⁺]i). plos.org This elevation in cytosolic Ca²⁺ acts as a critical secondary messenger, triggering various downstream signaling cascades. For instance, in adipocytes, the TRPM8-mediated Ca²⁺ influx activates protein kinase A (PKA), which is involved in metabolic regulation. nih.govresearchgate.netjomes.org Therefore, by modulating the TRPM8 channel, this compound directly participates in the mobilization of cytosolic Ca²⁺, a key event in cellular signal transduction.

The existing scientific literature provides limited direct evidence regarding the role of this compound as a direct inhibitor of specific enzymes. While its constituent parts have known interactions, these cannot be directly extrapolated to the esterified compound. For example, lactate itself is known to be involved in the regulation of lactate dehydrogenase (LDH), an enzyme that interconverts pyruvate (B1213749) and lactate. pnas.org Furthermore, many anti-inflammatory compounds exert their effects by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key to the synthesis of inflammatory mediators. nih.govnih.govmdpi.comacs.orgresearchgate.net However, studies specifically demonstrating that this compound inhibits these or other enzymes are not prevalent in the reviewed literature.

This compound's role in cellular differentiation and renewal appears to be linked to its known biological activities, including TRPM8 activation and its lactate component. A patent application has identified that modulating the TRPM8 ion channel, for which this compound is an agonist, can affect human epidermal melanogenesis, a key process of skin cell differentiation. plos.orgnih.gov Furthermore, some sources suggest that this compound may stimulate cell migration and improve the rate of skin renewal. atamanchemicals.com The lactate moiety itself is recognized as a signaling molecule that can influence cell fate. For instance, lactate can promote the expression of genes involved in the differentiation of mouse embryonic stem cells towards germ cells. cir-safety.org It also plays a role in the proliferation and differentiation of myoblasts. nih.gov These findings suggest potential pathways through which this compound could influence cellular renewal and differentiation, although more direct research on the compound itself is required to fully establish these roles.

Direct Enzyme Inhibition by this compound

Pharmacological and Physiological Actions

This compound is reported to possess anti-inflammatory properties, contributing to its use in topical formulations aimed at soothing and reducing skin irritation. atamanchemicals.comrau-cosmetics.com The precise molecular mechanisms underlying this effect are not extensively detailed in the scientific literature. Typically, anti-inflammatory action is achieved through the inhibition of key pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX), which are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. acs.orgresearchgate.net While many natural and synthetic compounds exert their anti-inflammatory effects through these pathways, direct evidence linking this compound to the inhibition of COX or LOX enzymes is not well-documented. nih.govmdpi.com An alternative potential mechanism could involve the lactate component, as lactate has been shown to be a substrate for the prostaglandin (B15479496) transporter (PGT), suggesting a potential role in modulating prostanoid signaling, which is central to the inflammatory response. nih.gov However, the primary reported effect remains its soothing action, likely related to the cooling sensation mediated by TRPM8 activation. rau-cosmetics.com

Table 2: Summary of Reported Biological and Cellular Effects of this compound This table summarizes the key effects of this compound as discussed in this article.

| Effect | Mechanism/Target | Consequence | References |

| Modulation of Cellular Excitability | Agonist of TRPM8 ion channel | Membrane depolarization | frontiersin.orgnih.govplos.org |

| Influence on Cytosolic Ca²⁺ | Influx of Ca²⁺ through TRPM8 channel | Increase in cytosolic Ca²⁺ concentration | plos.orgresearchgate.netjomes.org |

| Cellular Differentiation & Renewal | TRPM8 modulation; Lactate signaling | Potential influence on melanogenesis and skin renewal | plos.orgnih.govatamanchemicals.comcir-safety.org |

| Anti-inflammatory Action | Not fully elucidated; Soothing effect | Reported reduction of skin irritation | atamanchemicals.comrau-cosmetics.com |

Antimicrobial Efficacy Against Pathogens

This compound has demonstrated the ability to inhibit the growth of various microorganisms, including bacteria and fungi. atamanchemicals.comsmolecule.com This antimicrobial activity contributes to its utility in personal care and cosmetic formulations, not only as a sensory agent but also as a preservative. atamanchemicals.comsmolecule.com

Research suggests that this compound exhibits antimicrobial activity against certain bacteria. smolecule.com While specific studies focusing solely on the comparative antibacterial efficacy of different this compound isomers are not extensively detailed in the provided results, the broader category of menthol and its derivatives has shown activity against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.nete3s-conferences.org For instance, menthol, a precursor to this compound, has demonstrated a broad spectrum of activity. mdpi.com The antimicrobial action of related compounds, like those produced by lactic acid bacteria, involves mechanisms such as disrupting cell membrane function. mdpi.com It is plausible that this compound shares similar mechanisms of action.

Some studies indicate that menthol's antibacterial activity is significant, with notable inhibition zones against pathogens like Staphylococcus aureus. researchgate.net The combination of menthol and lactic acid, the constituent parts of this compound, has been shown to enhance the antibacterial activity of other compounds against E. coli. mdpi.com

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | Observed Effect |

|---|---|---|

| Menthol | Gram-positive and Gram-negative bacteria | Broad-spectrum activity mdpi.come3s-conferences.org |

| Menthol | Staphylococcus aureus | Maximum inhibition zone of 22.33 ± 1.15 mm researchgate.net |

This table is based on the activity of menthol and lactic acid bacteria, providing context for the potential antibacterial properties of this compound.

Similar to its antibacterial properties, this compound is also suggested to have antifungal activity. atamanchemicals.comsmolecule.com While direct comparative studies on its isomers are limited in the search results, the parent compound, menthol, has been evaluated for its efficacy against various fungi. mdpi.com For example, essential oils containing menthol have shown activity against dermatomycetes like Trichophyton mentagrophytes, T. rubrum, and T. tonsurans. researchgate.net The antifungal action of related compounds like diacetyl, produced by some lactic acid bacteria, works by lowering the internal pH of microbes, leading to cell death. mdpi.com

It is important to note that while the potential for antifungal activity exists, some research indicates that the primary focus of studies on this compound's antimicrobial properties has been in the context of food preservation. smolecule.com Further research is needed to fully elucidate the specific antifungal spectrum and efficacy of individual this compound isomers.

Antibacterial Activity of this compound Isomers

Modulation of Temperature Perception and Sensory Experience

One of the most well-known properties of this compound is its ability to induce a cooling sensation on the skin and mucous membranes. google.comatamanchemicals.com This effect is central to its use in a wide array of products, from cosmetics to oral care. atamanchemicals.comgoogle.com The mechanism behind this sensation involves the activation of specific temperature-sensitive nerve receptors. sxytbio.comatamanchemicals.comulprospector.com

This compound is often described as providing a milder, more subtle, and longer-lasting cooling effect compared to the intense, immediate burst from menthol. sxytbio.comgoogle.comgoogle.com This difference is attributed to its chemical structure as an ester of menthol and lactic acid, which interacts differently with the body's thermal receptors. sxytbio.com Specifically, this compound activates the TRPM8 (Transient Receptor Potential Cation Channel Subfamily M Member 8) channel, which is responsible for the sensation of cold. sxytbio.comatamanchemicals.com

The esterification of menthol results in a more controlled and gradual release of the cooling sensation. sxytbio.comatamanchemicals.com This prolonged effect makes this compound a preferred ingredient in products where a sustained feeling of freshness is desired, such as in after-sun lotions and leave-on skincare products. sxytbio.comflychem.com In contrast, menthol's high volatility can lead to a rapid evaporation rate and a shorter-lived cooling experience. google.comgoogle.com

Table 2: Comparison of Cooling Sensation: this compound vs. Menthol

| Feature | This compound | Menthol |

|---|---|---|

| Initial Sensation | Subtle, gradual sxytbio.comatamanchemicals.com | Intense, immediate sxytbio.comgoogle.com |

| Duration | Long-lasting, sustained sxytbio.comgoogle.comflychem.com | Shorter duration google.com |

| Intensity | Milder, less harsh sxytbio.comalexmo-cosmetics.de | Strong, can be overwhelming sxytbio.comgoogle.com |

| Volatility | Low google.comgoogle.com | High google.comgoogle.com |

| Odor | Weak, minty atamanchemicals.com | Strong, minty google.comgoogle.com |

The sensory experience of cooling induced by this compound is often perceived as more natural and less jarring than that of menthol. sxytbio.com Consumers and researchers have noted that the sensation feels more integrated with the skin's natural state, avoiding the sometimes uncomfortable shock associated with pure menthol. sxytbio.com This can lead to a more pleasant and refreshing user experience. atamanchemicals.com

Subtlety and Duration of Cooling Sensation Compared to Menthol

Interaction with Skin Physiology

Beyond its sensory effects, this compound interacts with the skin on a physiological level. It is generally considered to be well-tolerated by the skin, making it suitable for use in products for sensitive skin. atamanchemicals.comalexmo-cosmetics.de

The lactic acid component of the molecule may contribute to skin hydration due to its water-binding properties, acting in a manner similar to the skin's natural moisturizing factors (NMFs). atamanchemicals.com Additionally, some sources suggest that this compound may have mild exfoliating properties that can help improve skin texture by removing dead skin cells. atamanchemicals.comalexmo-cosmetics.de It is also purported to help soothe skin irritation and calm the skin. atamanchemicals.comflychem.comalexmo-cosmetics.de

The cooling sensation itself can have physiological effects, such as reducing redness and providing a feeling of comfort, particularly after sun exposure or shaving. flychem.com The interaction with TRP channels in the skin is the primary mechanism for its cooling effect, which is a physiological response to a chemical stimulus rather than an actual change in temperature. smolecule.comulprospector.com

Effects on Skin Hydration and Barrier Function

This compound, an ester formed from the reaction of menthol and lactic acid, exhibits beneficial effects on skin hydration and barrier function. inci.guidedeascal.com The lactic acid component of the molecule is an alpha-hydroxy acid and a component of the skin's natural moisturizing factor (NMF), which is crucial for maintaining skin hydration. atamanchemicals.comnih.gov The water-binding capacity of the lactic acid moiety in this compound allows it to function similarly to NMF, promoting hydration of the stratum corneum, the outermost layer of the skin. inci.guidenih.gov This contributes to the skin's suppleness and integrity. nih.govresearchgate.net

Clinical studies have demonstrated that topical application of formulations containing lactate can enhance stratum corneum hydration and increase epidermal thickness. nih.gov In one study involving patients with xerosis (abnormally dry skin), an emulsion containing this compound and other agents led to a significant decrease in transepidermal water loss (TEWL) of 65.1% after 28 days of treatment. researchgate.net This reduction in TEWL indicates an improvement in the skin's barrier function, which is essential for preventing water loss and protecting against external insults. researchgate.net

Furthermore, research on lactic acid has shown that it can stimulate the biosynthesis of ceramides, which are key lipid components of the skin barrier. nih.govnih.gov Lactic acid has been found to increase ceramide levels in the stratum corneum, thereby strengthening the lipid barrier. nih.gov By promoting ceramide production, the lactate component of this compound may contribute to the restoration of a damaged skin barrier. nih.govresearchgate.net

Table 1: Effects of a this compound-Containing Emulsion on Skin Properties

| Clinical Parameter | Improvement after 28 Days |

| Erythema | 83.3% |

| Scaling | 90.0% |

| Dryness | 71.2% |

| Itch | 80.0% |

| Transepidermal Water Loss (TEWL) | 65.1% decrease |

This data is from a study on an emulsion containing polidocanol (B41958) and this compound for xerotic skin conditions. researchgate.net

Potential for Reduced Sensitization Compared to Menthol

This compound is often considered a gentler alternative to menthol, with a reduced potential for causing skin sensitization. deascal.comalexmo-cosmetics.de While menthol is known for its potent cooling effect, it can also lead to irritation, redness, and allergic reactions in some individuals. deascal.comncats.io The esterification of menthol with lactic acid to form this compound results in a compound that retains cooling properties but with a significantly lower risk of irritation. deascal.com This makes it a more suitable ingredient for individuals with sensitive skin. sxytbio.com

Neurological studies suggest that this compound activates cold receptors through a more complex and controlled mechanism compared to the direct and sometimes abrupt action of menthol. sxytbio.com This nuanced interaction with sensory neurons results in a cooling sensation that is perceived as more natural and less intense. sxytbio.com Data from the Research Institute for Fragrance Materials (RIFM) has shown that l-menthyl lactate is not genotoxic and does not have skin sensitization potential. specialchem.com However, it is important to note that some sources state there is no substantiated, published research to definitively support the claim that this menthol derivative is less sensitizing than menthol. atamanchemicals.compaulaschoice.co.uk

This compound in Drug Delivery Systems

Enhanced Stability and Controlled Release Mechanisms

This compound's molecular structure and physical properties contribute to its utility in drug delivery systems, particularly in topical formulations, by offering enhanced stability and controlled release. sxytbio.com The compound's stability is a valuable attribute; it is stable across a wide pH range (typically 4-8) and can be incorporated into various formulation types, including gels, creams, and transdermal patches, with improved consistency. atamanchemicals.comsxytbio.com A patented method for stabilizing this compound through precipitation has been shown to yield a product with improved physical properties, such as a high melting point and low acid number, which contribute to its storage stability. google.com

This compound can be part of microsponge delivery systems, which consist of porous beads that can be loaded with an active agent. scispace.com These systems facilitate the controlled release of the active ingredient over time, which can be triggered by stimuli such as pressure or rubbing. scispace.com When incorporated into a topical product, the active ingredient diffuses from the microsponge spheres into the vehicle and then onto the skin. scispace.com This allows for a sustained release, which can improve the therapeutic outcome. mdpi.com The powder form of this compound allows for easier and more precise dosing in manufacturing compared to liquid cooling agents. sxytbio.com

Applications in Topical Medications for Localized Effects

This compound is utilized in topical medications to provide localized effects, such as cooling and pain relief. sxytbio.com Its ability to provide a more subtle and prolonged cooling sensation compared to menthol makes it valuable in topical treatments where a gentle yet persistent effect is desired. sxytbio.com This is particularly beneficial in sports medicine, where topical treatments with this compound can offer a controlled and sustained cooling sensation to aid in muscle recovery and pain management. sxytbio.com

The compound's molecular structure may also allow for enhanced absorption and sustained release, opening new possibilities for treating various dermatological and muscular conditions. sxytbio.com By incorporating this compound into topical formulations like gels, creams, and lotions, it's possible to target specific areas of the skin for localized therapeutic action. sxytbio.comscispace.com Furthermore, its use in film-forming sprays, which create a thin film on the skin, can provide uniform drug distribution and continuous drug release. nih.gov

Analytical Methodologies for Menthyl Lactate

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool in the analysis of Menthyl Lactate (B86563), allowing for the separation of the compound from complex mixtures and the quantification of its various forms.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and purity assessment of Menthyl Lactate. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

GC-MS is routinely used to monitor the synthesis of this compound, allowing for the quantification of unreacted menthol (B31143), the desired this compound product, and byproducts such as Menthyl Lactoyl Lactate (MLL) and Menthyl Lactoyl-Lactoyl-L-Lactate (MLLL). google.comgoogle.com For instance, in a typical synthesis process, GC analysis can reveal the percentage of each of these components in the reaction mixture, guiding the optimization of reaction conditions. google.comgoogle.com The technique is also invaluable for analyzing the composition of essential oils, where it has been used to identify and quantify this compound among numerous other volatile compounds. researchgate.net

Typical GC-MS Parameters for this compound Analysis:

| Parameter | Value |

|---|---|

| Column Type | DB-5MS, DB-FFAP |

| Column Dimensions | e.g., 60 m × 0.25 mm internal diameter, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 250°C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 45–350 amu |

| Solvent Delay | Adjusted to exclude solvent peaks (e.g., ~5.90 minutes) |

This table contains representative data and specific conditions may vary based on the instrument and analytical goals. tandfonline.comnih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is another essential technique for the quantitative analysis of this compound and related compounds. HPLC separates components in a liquid mobile phase based on their interactions with a solid stationary phase packed in a column. jove.com This method is particularly useful for non-volatile or thermally sensitive compounds.

A reversed-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of lactic acid and methyl lactate. spkx.net.cn This approach utilizes a non-polar stationary phase (like C18) and a polar mobile phase. spkx.net.cn HPLC can also be employed to monitor the conversion of various sugars into this compound, providing quantitative data on product yield. acs.org Furthermore, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) has been used to identify menthyl esters, including this compound, in natural extracts. researchgate.net

Example HPLC Method for this compound and Lactic Acid:

| Parameter | Value |

|---|---|

| Column | Purospher STAR C18 reversed-phase |

| Mobile Phase | 0.005 mol/L H2SO4 solution and methanol (B129727) (9:1, V/V) |

| Flow Rate | 1.0 ml/min |

| Detection | Diode Array Detector (DAD) at 210 nm |

| Injection Volume | 20 μl |

This table is based on a published method and specific conditions can be adapted for different applications. spkx.net.cn

Chiral Chromatography for Enantiomeric Purity Determination

This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Distinguishing between these isomers is critical as they can have different physiological and sensory properties. Chiral chromatography is the primary technique used to separate and quantify these different stereoisomers, thus determining the enantiomeric purity of a sample.

Chiral Gas Chromatography (GC) is a well-established method for this purpose. It utilizes a chiral stationary phase (CSP) that interacts differently with the various enantiomers, leading to their separation. caltech.edu For instance, a capillary chiral column coated with a cyclodextrin (B1172386) derivative, such as 2,3,6-tri-O-octanoyl-β-cyclodextrin, has been successfully used to achieve baseline separation of the D and L enantiomers of methyl lactate, with a high degree of separation. google.comgoogle.com This allows for the accurate quantification of each isomer. google.comgoogle.com Chiral HPLC methods have also been developed, often after derivatizing the lactate enantiomers to enhance their separation and detection. mdpi.com

Illustrative Chiral GC Conditions for Methyl Lactate Isomers:

| Parameter | Value |

|---|---|

| Column | Chiral capillary column with 2,3,6-tri-O-octanoyl-β-cyclodextrin stationary phase |

| Column Dimensions | 20m - 30m length, 250µm - 320µm inner diameter, 0.31µm film thickness |

| Mobile Phase | Inert gas (e.g., Helium) at 25-35 cm/s |

| Detector | Flame Ionization Detector (FID) |

| Column Temperature | 50-80°C |

This table presents preferred conditions from a patented method for the separation of methyl lactate optical isomers. google.com

Spectroscopic Characterization of this compound

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of this compound. ¹H NMR (proton NMR) provides information about the different types of protons in the molecule and their chemical environment. For instance, the methyl protons of the lactate moiety typically appear as a doublet around 1.3 ppm, while the methine proton of the lactate group is observed as a quartet around 4.1 ppm. frontiersin.orgoup.com NMR can be used to confirm the successful synthesis of this compound and to determine the relative concentrations of different species in a mixture. lsbu.ac.ukresearchgate.net

Key ¹H NMR Signals for this compound:

| Proton Group | Approximate Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Lactate Methyl (CH₃) | ~1.3 | Doublet |

| Lactate Methine (CH) | ~4.1 | Quartet |

Note: Chemical shifts can vary slightly depending on the solvent and other experimental conditions. frontiersin.orgoup.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ester, and the C-O bonds.

Studies using Fourier Transform Infrared (FTIR) spectroscopy have investigated the intramolecular hydrogen bonding in this compound. acs.org The IR spectra can also be influenced by intermolecular interactions, such as those with solvents. aip.orgnih.gov For example, the presence of an intramolecular hydrogen bond between the hydroxyl and carbonyl groups can be observed, and this interaction can be disrupted by solvents that form intermolecular hydrogen bonds. nih.gov

Characteristic IR Absorption Bands for this compound:

| Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (hydroxyl) | ~3470 (can be affected by hydrogen bonding) |

| C=O Stretch (ester carbonyl) | ~1725 |

This table provides approximate values; the exact positions of the peaks can vary. aip.orgosti.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used for the identification and quantification of this compound. It operates by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). This technique is frequently used in conjunction with gas chromatography (GC) or liquid chromatography (LC) for enhanced separation and analysis of complex mixtures. researchgate.netjove.com

When analyzing this compound, GC-MS is a commonly employed method. researchgate.netgoogle.comgoogle.com In this setup, the sample is first vaporized and separated based on its components' boiling points and interactions with the GC column. The separated components then enter the mass spectrometer, where they are fragmented and detected. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification. The National Institute of Standards and Technology (NIST) maintains a spectral library that includes data for this compound, which can be used for comparison and identification. nist.govnist.govnih.govnih.gov For instance, the Kovats retention index, a parameter used in GC, for this compound on a semi-standard non-polar column is reported as 1473. nih.gov

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is another valuable technique, particularly for identifying menthyl esters in complex samples like plant extracts. researchgate.net This method offers high sensitivity and selectivity, enabling the detection of even trace amounts of the compound. jove.com Supercritical fluid chromatography (SFC) coupled with mass spectrometry (SFC-MS) has also been developed for the chiral analysis of related liquid crystalline materials, demonstrating the versatility of MS-based methods. mdpi.com

The fragmentation pattern of this compound in the mass spectrometer provides crucial structural information. While specific fragmentation data for this compound is not detailed here, analysis of related compounds like methyl lactate shows predictable fragmentation that aids in its identification. ncsu.edu

Table 1: Gas Chromatography-Mass Spectrometry Data for this compound

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₄O₃ | nist.gov |

| Molecular Weight | 228.3279 g/mol | nist.gov |

| Kovats Retention Index (DB-5MS column) | 1473 | nist.govnih.gov |

| Kovats Retention Index (DB-1 column) | 1469 | nist.gov |

Advanced Techniques in this compound Analysis

Beyond standard chromatographic and spectroscopic methods, advanced analytical and computational techniques are being employed to gain deeper insights into the molecular properties and behavior of this compound and related compounds.

Computational Studies on Molecular Structure and Properties

Computational chemistry offers powerful tools to investigate the structure, properties, and interactions of molecules at an atomic level. For compounds like this compound, these methods provide valuable information that complements experimental findings. While direct computational studies on this compound are not extensively available in the provided search results, research on the closely related compound, methyl lactate, offers significant insights into the methodologies that can be applied.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the properties and molecular structure of methyl lactate. researchgate.netnih.govacs.org DFT calculations can determine the most stable conformations of the molecule by analyzing torsional barriers and the effects of intra- and intermolecular hydrogen bonding. researchgate.netnih.govacs.org

For methyl lactate, DFT studies have been used to:

Establish the most stable conformer in both the gas phase and in solutions like methanol and water. researchgate.netnih.govacs.org

Analyze the short-range interactions by studying lactate dimers. researchgate.netnih.govacs.org

Investigate the influence of the surrounding solvent on hydrogen bonding using the polarizable continuum model (PCM). researchgate.netacs.org

Simulate vibrational absorption (VA) and vibrational circular dichroism (VCD) spectra to understand the effects of solute self-aggregation and solute-solvent interactions. nih.govrsc.org

These applications demonstrate the potential of DFT to elucidate the complex conformational landscape and intermolecular interactions of this compound, which are crucial for understanding its sensory properties and behavior in various formulations.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations have been instrumental in understanding the medium- and large-range effects in systems containing methyl lactate, providing insights that are computationally expensive to obtain with DFT alone. researchgate.netnih.govacs.org

Key applications of MD simulations in the study of lactate esters include:

Investigating the structure of the liquid at a microscopic level. researchgate.net

Studying the fluid's structural and dynamic aspects through the analysis of radial distribution functions. researchgate.netnih.gov

Simulating the behavior of pure lactate and its mixtures with solvents like water and methanol under various pressure and temperature conditions. researchgate.netnih.gov

Examining the solvation of methyl lactate in water, revealing that the nature of intramolecular hydrogen bonds in an aqueous solution is opposite to that in the gas phase due to intermolecular hydrogen bonding with water molecules. acs.org

Modeling the explicit hydrogen-bonding interactions between the solvent and the solute, as well as among the solute molecules themselves. nih.govaip.orgaip.org

These simulations provide a dynamic picture of how this compound would interact with its environment, which is essential for predicting its behavior in complex systems such as food products and cosmetics.

Density Functional Theory (DFT) Applications

Chemoinformatic and Cheminformatic Approaches for this compound Analysis

Chemoinformatics and cheminformatics involve the use of computational and informational techniques to solve problems in the field of chemistry. These approaches are valuable for analyzing and predicting the properties and activities of chemical compounds.

In the context of this compound, chemoinformatic approaches have been used to:

Cluster and analyze sets of menthol-derived compounds, including this compound, to understand their structure-activity relationships. researchgate.netbiorxiv.org

Predict molecular properties that contribute to a compound's "druglikeness," such as hydrogen bond acceptors and donors, and rotatable bonds. guidetopharmacology.org

Develop "Reverse Pathway Engineering" approaches to predict potential metabolic pathways for flavor-forming compounds, which could be applicable to understanding the formation of this compound in biological systems. plos.org

These computational tools allow for the systematic analysis of chemical data and the prediction of molecular behavior, aiding in the design of new compounds with desired properties and the understanding of their interactions in complex biological and chemical systems.

Environmental and Safety Research of Menthyl Lactate

Ecotoxicological Profile and Environmental Fate

Biodegradability Studies

Menthyl lactate (B86563) is considered to be readily biodegradable. nih.gov In a 28-day OECD 301D closed-bottle test, which assesses ready biodegradability, menthyl lactate achieved 76% of its theoretical biochemical oxygen demand, indicating that biodegradation is a significant environmental fate process in both soil and water. nih.gov This susceptibility to breakdown by microorganisms is a key factor in preventing long-term environmental persistence. Some studies indicate that related lactate esters are also readily biodegradable. nih.gov

Aquatic and Soil Fate Processes

When released into the environment, the behavior of this compound is governed by several processes.

In Soil: this compound is expected to have very high mobility in soil. nih.govp2infohouse.org This is based on its estimated Koc value, which is a measure of how it partitions between soil organic carbon and water. nih.gov Volatilization from moist soil surfaces is not considered a major fate process due to its estimated Henry's Law constant. nih.govechemi.com However, it may volatilize from dry soil surfaces. nih.govechemi.com Hydrolysis, a chemical breakdown process involving water, may be a relevant fate process in alkaline soils. nih.govp2infohouse.orgechemi.com

In Water: If released into water, this compound is not expected to adsorb to suspended solids and sediment. nih.govp2infohouse.org Volatilization from the water surface is also not anticipated to be a significant process. nih.gov The rate of hydrolysis is dependent on the pH of the water, with estimated half-lives of 68 days at a neutral pH of 7, and decreasing to 6.8 days at pH 8 and 0.68 days at pH 9. nih.gov Ecotoxicity studies on aquatic organisms have been conducted. For instance, the 48-hour EC50 for Daphnia magna (a type of water flea) is 125 mg/L, and the 96-hour LC50 for the Zebra danio fish (Danio rerio) is 22 mg/L. vigon.com The EC50 for activated sludge has been reported as 650 mg/L. vigon.com While some reports classify it as harmful to aquatic life with long-lasting effects, others state it is not regarded as dangerous for the environment. nih.govalexmo-cosmetics.desynerzine.com

Potential for Bioconcentration

Bioconcentration is the accumulation of a chemical in an organism from the surrounding environment. For this compound, the potential for bioconcentration in aquatic organisms is considered to be low. nih.gov This is supported by an estimated Bioconcentration Factor (BCF) of 3. nih.gov The International Fragrance Association (IFRA) has also determined that l-menthyl lactate is not considered Persistent, Bioaccumulative, and Toxic (PBT). specialchem.comatamanchemicals.com Its ready biodegradability is expected to significantly reduce any potential for accumulation. industrialchemicals.gov.au

Safety Assessment and Regulatory Considerations

The safety of this compound for human use is supported by a range of toxicological studies and regulatory evaluations.

Repeated Dose Toxicity Assessments

Repeated dose toxicity studies evaluate the potential for adverse effects from long-term or repeated exposure to a substance. While specific repeated dose toxicity data for this compound is not always available in public literature, related compounds have been studied. vigon.comsynerzine.com For instance, a 28-day repeated dose toxicity study on a related chemical, lauryl lactyl lactate, established a No-Observed-Adverse-Effect Level (NOAEL). industrialchemicals.gov.au The Research Institute for Fragrance Materials (RIFM) has evaluated l-menthyl lactate and, based on their criteria, it is considered safe. specialchem.comatamanchemicals.com

Skin Sensitization Potential

This compound has been subject to evaluation to determine its potential as a skin sensitizer. Research data indicates that l-menthyl lactate does not possess skin sensitization potential. specialchem.comatamanchemicals.com The Environmental Working Group (EWG) has assigned this compound a score of 1 on its Skin Deep® scale, which signifies a low potential for allergies and immunotoxicity. specialchem.comatamanchemicals.com